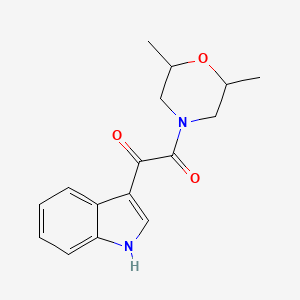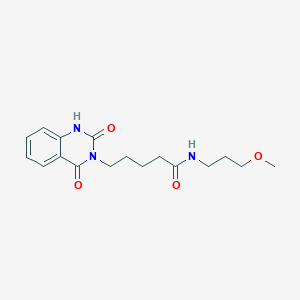
1-(2,6-dimethylmorpholino)-2-(1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylmorpholino)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as DIME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIME is a type of indole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
Marine Sponge Alkaloids
- McKay, Carroll, Quinn, and Hooper (2002) isolated a bisindole alkaloid, similar to the compound , from the marine sponge Smenospongia sp. This research highlights the natural occurrence of similar compounds and their potential applications in medicinal chemistry (McKay et al., 2002).
Anticancer Activity
- Jiang, Xu, and Wu (2016) synthesized derivatives of a similar compound and evaluated their anticancer activities. Most compounds showed moderate-to-potent antiproliferative activities against various cancer cell lines, indicating the potential of these compounds in cancer research (Jiang et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
- Luo et al. (2015) designed and synthesized derivatives of a similar compound for use in OLED applications. This research demonstrates the potential of these compounds in improving the efficiency and color quality of OLEDs (Luo et al., 2015).
Corrosion Inhibition
- Miao (2014) investigated the use of a similar compound in corrosion inhibition. The study focused on the compound's ability to inhibit the corrosion of mild steel, indicating its potential applications in materials science and engineering (Miao, 2014).
Solar Cells
- Wu et al. (2009) studied the use of a similar compound in dye-sensitized solar cells. The research explored how co-sensitization with these compounds can improve photoelectric conversion efficiency, suggesting their applicability in renewable energy technologies (Wu et al., 2009).
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-8-18(9-11(2)21-10)16(20)15(19)13-7-17-14-6-4-3-5-12(13)14/h3-7,10-11,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYBEXKFRRPZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)
![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)


